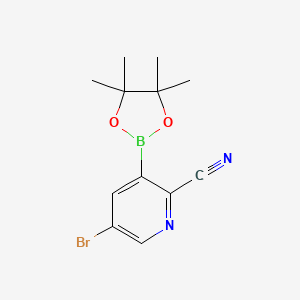

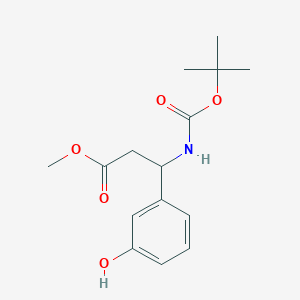

![molecular formula C11H15BO4 B1427859 [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid CAS No. 1334399-57-3](/img/structure/B1427859.png)

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid

Overview

Description

“[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 1334399-57-3 . It has a molecular weight of 222.05 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular formula of “[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is C11H15BO4 . The InChI Code for this compound is 1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 .

Chemical Reactions Analysis

Boronic acids, including “[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid”, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Physical And Chemical Properties Analysis

“[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid” is a powder that is stored at room temperature . It has a molecular weight of 222.05 . .

Scientific Research Applications

Optical Modulation and Sensing

- Phenyl boronic acids (PBA), including derivatives similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are crucial in optical modulation. They are used for saccharide recognition due to their ability to bind to pendant diols. A study demonstrated the use of PBAs for aqueous dispersion of single-walled carbon nanotubes (SWNTs), with implications for near-infrared fluorescence modulation in response to saccharide binding (Mu et al., 2012).

Molecular Recognition and Sensor Development

- Boronic acid derivatives, including structures similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, are used in the development of relay fluorescence probes. These probes can detect ions like Fe3+ and F- with high selectivity and sensitivity, which has implications for in vivo and in vitro applications, such as detecting these ions in living cells (Selvaraj et al., 2019).

Biomedical and Antiviral Applications

- Phenylboronic-acid-modified nanoparticles, incorporating structures like [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, show potential as antiviral therapeutics. These nanoparticles have been studied for their ability to inhibit viral entry, particularly against the Hepatitis C virus, demonstrating a novel approach in antiviral therapy (Khanal et al., 2013).

Organic Chemistry and Synthesis

- Boronic acid derivatives are integral in various organic synthesis processes. For example, they play a role in the catalysis of reactions such as the aza-Michael addition, highlighting their versatility in the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).

Biomedical Material Development

- Boronic acid polymers, including compounds similar to [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid, have seen application in various biomedical fields such as HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature, leading to the development of new biomaterials (Cambre & Sumerlin, 2011).

Sensing Applications

- Boronic acids are increasingly utilized in sensing applications due to their interactions with diols and Lewis bases. This includes the detection of biological active substances, which is crucial for disease prevention, diagnosis, and treatment. The versatility of boronic acids in this field encompasses applications ranging from biological labeling and protein manipulation to the development of therapeutics and sensors (Lacina, Skládal, & James, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid’s action involve the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is a key process in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Oxolan-3-ylmethoxy)phenyl]boronic acid. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it can maintain its efficacy and stability under various environmental conditions.

properties

IUPAC Name |

[4-(oxolan-3-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFFVANMXQZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2CCOC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

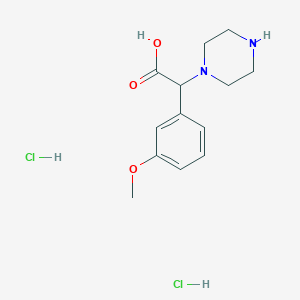

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

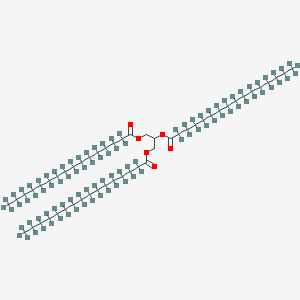

![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)

![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)

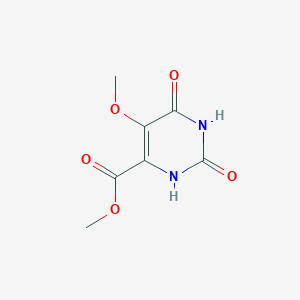

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)